![molecular formula C14H18N4O2S B2495819 5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-57-7](/img/structure/B2495819.png)

5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of heterocyclic precursors under specific conditions to introduce various substituents into the pyrimidine core. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent such as KMnO4, leading to the formation of 7-amino derivatives (Gulevskaya et al., 1994). Additionally, the synthesis of related compounds, such as 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines, is facilitated by the treatment of 6-alkylamino-5-allyl-1,3-dimethyluracils with bis(acetonitrile) palladium (II) chloride (Ishikawa et al., 1992).

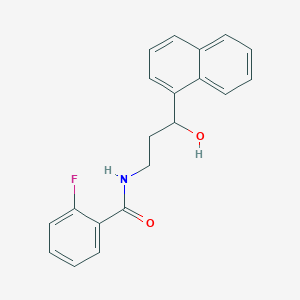

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical and biological activities. Structural analyses, such as X-ray crystallography, provide insight into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure. For example, studies have shown different molecular structures and crystal structures for 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the influence of substituents on the overall molecular configuration (Trilleras et al., 2009).

Wissenschaftliche Forschungsanwendungen

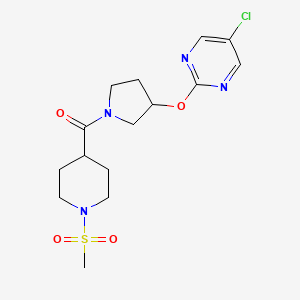

Regioselective Amination and Alkylamination

The study by Gulevskaya et al. (1994) provides insights into the regioselective amination of condensed pyrimidines, demonstrating the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia, leading to 7-amino derivatives. This highlights the compound's utility in creating diverse pyrimidine-based structures through selective functionalization (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

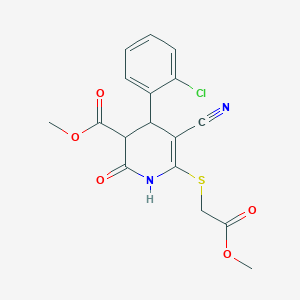

Synthesis of Pyrimidinones

Hamama et al. (2012) discussed the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the versatility of pyrimidine derivatives in synthesizing novel ring systems. This work underscores the compound's potential in generating diverse molecular architectures for various applications (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Photophysical Properties and pH-sensing Application

Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, with a focus on their aggregation-induced emission (AIE) characteristics and pH-sensing applications. This study illustrates the potential of pyrimidine derivatives in developing novel materials for sensing and optical applications (Yan, Meng, Li, Ge, & Lu, 2017).

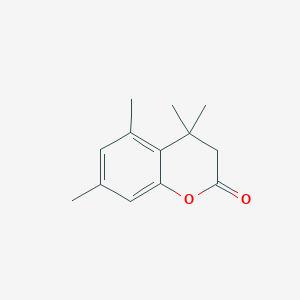

One-Pot Synthesis Approaches

Bazgir et al. (2008) demonstrated an efficient one-pot synthesis method for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. Such approaches highlight the compound's role in streamlining synthetic routes for the generation of complex pyrimidine structures, facilitating their exploration in various scientific research applications (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Antimicrobial and Antitumor Activities

The exploration of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their FGFR1-inhibition ability and cytotoxicity against cancer cell lines by Ye et al. (2015) underscores the potential therapeutic applications of pyrimidine derivatives in cancer treatment. This indicates the compound's relevance in medicinal chemistry and drug discovery (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).

Wirkmechanismus

Target of Action

Pyrimido[4,5-d]pyrimidines are known to exhibit a broad spectrum of biological activities. They have been identified as inhibitors of various targets such as phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets PI3K, it could affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. If it inhibits kinases, it could potentially slow down cell growth and proliferation .

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-propan-2-yl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-6-7-21-12-9-11(15-10(16-12)8(2)3)17(4)14(20)18(5)13(9)19/h6,8H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWMTNPXEFMMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)

![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)